N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride
Description
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride is a substituted aromatic amide with a molecular weight of 194.23 g/mol and a purity of ≥98% . Its structure features a 4-amino group and a 2-methoxy substituent on the phenyl ring, linked to a propanamide backbone. The methoxy group enhances lipophilicity, while the amino group enables hydrogen bonding, influencing its reactivity and interaction with biological targets.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWAEVPWHJTDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-27-3 | |
| Record name | Propanamide, N-(4-amino-2-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride involves several steps. One common method includes the reaction of 4-amino-2-methoxybenzoic acid with propionyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanamide Derivatives
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1)
- Molecular Weight : 246.71 g/mol.
- Key Features : Fluorine atom at the para position of the phenyl ring and a methyl group on the amide nitrogen.
- Applications : Used in pharmaceutical and agrochemical research due to its fluorinated aromatic system , which improves metabolic stability and binding selectivity .
3-Chloro-N-(4-methoxyphenyl)propanamide
- Structural Features : Chlorine atom at the propanamide β-position and a methoxy group at the phenyl para position.
- Crystal Properties : Exhibits C–H···O contacts and hydrogen-bonded chains, critical for its solid-state packing .
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide Hydrochloride (CAS 1185460-15-4)
- Molecular Weight : 263.16 g/mol.
- Key Features : Chlorine at the ortho position and dimethyl groups on the propanamide.
- Comparison : The dimethyl groups introduce steric hindrance, which may limit conformational flexibility and binding to enzymes or receptors compared to the unsubstituted propanamide in the target compound .
Pharmacologically Active Analogs
Prilocaine Hydrochloride (CAS 1786-81-8)
- Molecular Weight : 256.78 g/mol.
- Structure: Contains a 2-methylphenyl group and a propylamino side chain.
- Application : A local anesthetic targeting voltage-gated sodium channels .
- Comparison: The propylamino group enhances solubility in biological membranes, while the methylphenyl group contributes to hydrophobic interactions. The target compound’s amino and methoxy substituents may offer different pharmacokinetic profiles.
(R)-2-Amino-3-(4-hydroxyphenyl)propanaMide Hydrochloride (CAS 117888-79-6)
- Molecular Weight : 216.67 g/mol.
- Features : Hydroxyl group at the phenyl para position and a chiral center.
Structural Impact on Properties
Biological Activity
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit or modulate enzyme activity by binding to their active sites, which can lead to various downstream effects in cellular signaling pathways. Such interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may share these characteristics.
Key Findings:
- Cytotoxicity Assays: In vitro studies using the MTT assay have shown that compounds with similar structures can significantly inhibit the growth of human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .
- IC50 Values: The IC50 values for related compounds range from 7.01 µM to 14.31 µM against different cancer cell lines, indicating a promising potential for further development in cancer therapy .
Antioxidant Activity
This compound may also possess antioxidant properties . Compounds structurally related have shown significant antioxidant activity, which is essential for mitigating oxidative stress in cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-N-(4-methoxyphenyl)propanamide | C₁₀H₁₅N₂O₂ | Similar amine functionality; potential for similar activities |
| 2-Amino-N-(3-methoxyphenyl)propanamide | C₁₀H₁₅N₂O₂ | Variation in methoxy position; may exhibit different profiles |
| N-(4-Methylphenyl)propanamide | C₉H₁₃N | Lacks amino group; primarily used as an industrial chemical |
The presence of both amino and methoxy groups in this compound distinguishes it from these similar compounds, potentially granting it unique biological activities and applications.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of related compounds on U-87 and MDA-MB-231 cell lines, revealing significant inhibition of cell proliferation. The results indicated a stronger effect on U-87 cells compared to MDA-MB-231 cells .
- Antioxidant Evaluation : The antioxidant capacity was assessed using the DPPH radical scavenging method, where related compounds showed activity comparable to well-known antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Acylation : React 4-amino-2-methoxyaniline with propanoyl chloride in dichloromethane under reflux, using triethylamine to neutralize HCl byproducts .
Hydrochloride Formation : Treat the freebase with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt.
- Optimization : Key parameters include maintaining anhydrous conditions, stoichiometric control of propanoyl chloride (1.2 equivalents), and purification via recrystallization from ethanol/water (yield: 65–75%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Verify aromatic proton integration (δ 6.8–7.2 ppm for the methoxyphenyl group) and amide NH resonance (δ 8.1–8.5 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- Methodological Answer : X-ray crystallography provides definitive bond metrics (e.g., C=O bond length: 1.2326 Å, C(=O)–N: 1.3416 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions). For example, in related amides, crystallography revealed deviations from expected resonance structures due to steric hindrance, clarifying conflicting NMR assignments .
- Data Contradiction Analysis : If computational models (e.g., DFT) predict planar amide groups but experimental data shows torsional angles >30°, steric effects from the methoxy group may explain discrepancies .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
Derivatization : Introduce substituents at the amino or methoxy positions (e.g., halogenation, alkylation) to assess electronic/steric effects .
Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using SPR (surface plasmon resonance) or fluorescence polarization.
Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
- Case Study : In a related propanamide derivative, replacing the methoxy group with ethoxy increased hydrophobicity, improving blood-brain barrier penetration in rodent models .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Salt Screening : Explore alternative counterions (e.g., mesylate, besylate) to improve solubility while maintaining stability .
- pH Adjustment : Protonate the amino group at pH < 3 (HCl-adjusted buffers) to increase ionization and solubility .
Data Interpretation and Validation
Q. What analytical approaches validate purity when impurity peaks appear in HPLC?
- Methodological Answer :
- LC-MS : Identify impurities via mass fragmentation patterns (e.g., unreacted starting material at m/z 138.1).
- Spiking Experiments : Compare retention times with synthesized impurities (e.g., N-acetyl byproducts).
- 2D NMR : Resolve overlapping signals (e.g., HSQC for carbon-proton correlations) .
Q. How should researchers interpret conflicting bioactivity results across cell lines?
- Methodological Answer :
- Dose-Response Curves : Ensure IC50 values are calculated using ≥6 concentrations (Hill slope analysis).
- Off-Target Profiling : Screen against panels of GPCRs or ion channels (Eurofins Cerep) to rule out non-specific effects.
- Metabolic Stability : Assess compound degradation in cell media (LC-MS/MS) to explain reduced efficacy in longer assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
